2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

Catalog No.
S8197234
CAS No.
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

Product Name

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methoxy]ethanol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c17-10-11-18-13-15-6-8-16(9-7-15)12-14-4-2-1-3-5-14/h1-5,15,17H,6-13H2

InChI Key

FCKWFMURIIWDIM-UHFFFAOYSA-N

SMILES

C1CN(CCC1COCCO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1COCCO)CC2=CC=CC=C2

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and an ether functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the piperidine moiety, which is prevalent in various pharmacologically active substances.

The chemical behavior of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol can be explored through various reactions typical of ether and amine functionalities. For instance, it may undergo:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, participating in reactions with electrophiles.
  • Dealkylation: Under specific conditions, the ether bond can be cleaved, leading to the formation of alcohols or phenols.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

Research indicates that compounds containing piperidine structures often exhibit significant biological activities. Specifically, 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol has shown potential in:

  • Neuropharmacology: Compounds with similar structures are often investigated for their effects on neurotransmitter systems, including dopamine and serotonin pathways.
  • Anticancer properties: Some derivatives have been studied for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors like benzaldehyde and piperidine derivatives.
  • Alkylation: The introduction of the benzyl group can be performed using benzyl halides in the presence of bases.
  • Etherification: The final step usually involves reacting an alcohol with an alkylating agent to form the ether linkage.

For example, a common method includes the reaction of 1-benzylpiperidine with an appropriate alkylating agent under basic conditions .

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol finds applications primarily in:

  • Pharmaceutical development: It serves as a scaffold for designing new drugs targeting neurological disorders.
  • Chemical research: Used as a reference compound in studies exploring piperidine derivatives and their biological activities.

Studies focusing on the interactions of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol with biological targets have revealed:

  • Binding affinity: Investigations into its binding with neurotransmitter receptors suggest that it may modulate receptor activity, which is crucial for developing treatments for psychiatric disorders.
  • Synergistic effects: When combined with other compounds, it may enhance therapeutic outcomes due to its ability to interact with multiple biological pathways .

Similar compounds that share structural features with 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol include:

Compound NameStructural FeaturesUnique Aspects
1-BenzylpiperidinePiperidine ring with benzyl groupBasic structure widely used in medicinal chemistry
N-(2-(1-benzylpiperidin-4-yl)ethyl)anilineSimilar piperidine structureExhibits different biological activities
4-(Benzylamino)piperidineContains an amine groupPotentially different pharmacological profiles
1-Boc-4-(benzylamino)piperidineProtected amine variantStability under various conditions

The uniqueness of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological properties compared to its analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.172878976 g/mol

Monoisotopic Mass

249.172878976 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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